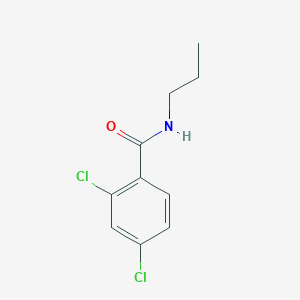

2,4-dichloro-N-propylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39887-48-4 |

|---|---|

Molecular Formula |

C10H11Cl2NO |

Molecular Weight |

232.1 g/mol |

IUPAC Name |

2,4-dichloro-N-propylbenzamide |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) |

InChI Key |

PEPIRIVIHQBSBF-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro N Propylbenzamide and Its Analogues

Classical Amidation Approaches for Benzamide (B126) Formation

The most direct and widely practiced methods for constructing the amide bond in benzamides like 2,4-dichloro-N-propylbenzamide involve the coupling of a carboxylic acid derivative with an amine. These techniques are foundational in organic synthesis due to their reliability and broad applicability.

Acyl Halide-Amine Condensation Reactions

The reaction between an acyl halide and an amine is a robust and efficient method for amide bond formation. dcu.ie In this approach, the synthesis of this compound is accomplished by the condensation of 2,4-dichlorobenzoyl chloride with n-propylamine. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine.

The reaction is typically performed in an inert organic solvent. An acid acceptor, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium hydroxide), is often included to neutralize the hydrochloric acid byproduct, driving the reaction to completion. prepchem.comgoogle.com.na For example, the synthesis of related benzamides has been successfully carried out in solvents like dichloromethane (B109758) or toluene (B28343) in the presence of bases such as sodium hydroxide (B78521) or potassium carbonate. smolecule.com

General Reaction Scheme:

2,4-Dichlorobenzoyl chloride + n-Propylamine → this compound + HCl

This method is advantageous due to the high reactivity of the starting materials, often leading to high yields and relatively simple purification of the final product.

Carboxylic Acid Activation and Coupling Strategies

An alternative to using highly reactive acyl halides is the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent. This approach avoids the separate step of converting the carboxylic acid to an acyl halide. For the synthesis of this compound, this involves the reaction of 2,4-dichlorobenzoic acid with n-propylamine in the presence of a chemical activator. nih.gov

A wide array of coupling reagents has been developed for this purpose. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as phosphonium (B103445) or uronium salts like HATU and HBTU. These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine.

The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions. For instance, studies on the synthesis of various benzamides have employed agents like thionyl chloride and titanium tetrachloride (TiCl₄) to activate the carboxylic acid in situ for reaction with an amine. rsc.orgd-nb.infonih.gov

Table 1: Comparison of Common Coupling Agents for Amide Synthesis

| Coupling Agent | Activating Mechanism | Typical Solvents | Key Features |

| DCC/EDCI | Forms an O-acylisourea intermediate | Dichloromethane, Dimethylformamide (DMF) | Widely used, cost-effective; byproduct removal can be an issue for DCC. |

| HATU/HBTU | Forms an activated ester intermediate | Dimethylformamide (DMF), Acetonitrile (B52724) | High efficiency, rapid reactions, low racemization for chiral substrates. |

| Thionyl Chloride (SOCl₂) | Forms an acyl chloride intermediate in situ | Dichloromethane, Toluene | One-pot procedure from carboxylic acid, vigorous reaction. rsc.org |

| Titanium Tetrachloride (TiCl₄) | Lewis acid activation of the carboxylate | Pyridine, Dichloromethane | Effective for sterically hindered substrates. d-nb.infonih.gov |

Advanced Synthetic Routes for Halogenated Benzamides

Beyond classical methods, advanced synthetic strategies involving transition metal catalysis offer powerful tools for the synthesis of halogenated benzamides and their analogues, often providing access to complex molecules with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed aminocarbonylation is a powerful technique for constructing amide bonds. This reaction typically involves the coupling of an aryl halide (or triflate), carbon monoxide (CO), and an amine in the presence of a palladium catalyst. researchgate.netorganic-chemistry.org This method allows for the direct introduction of the N-propylcarboxamide group onto a dichlorinated aromatic scaffold.

For instance, an aryl iodide, such as a di- or tri-chlorinated iodobenzene, can be reacted with n-propylamine and CO gas under palladium catalysis to yield the corresponding N-propylbenzamide. rsc.org The choice of ligand for the palladium catalyst (e.g., triphenylphosphine (B44618) (PPh₃) or bidentate ligands like Xantphos) is crucial for achieving high conversion and selectivity. researcher.lifemdpi.com Molybdenum hexacarbonyl can also serve as a solid, stable source of carbon monoxide for these reactions. organic-chemistry.org

This methodology is particularly valuable for creating libraries of analogues by varying the aryl halide and amine coupling partners. mdpi.com

Chemo- and Regioselective Functionalization

The synthesis of specifically substituted benzamide analogues often requires precise control over which position on the aromatic ring is functionalized. Chemo- and regioselective functionalization strategies are employed to achieve this control, which is particularly challenging with polysubstituted rings like dichlorobenzene. nih.govacs.orgthieme-connect.comrsc.org

One approach is the selective metalation of one position over another, directed by existing substituents, followed by quenching with an electrophile. Another powerful method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on polyhalogenated substrates. By carefully selecting the catalyst system and reaction conditions, it is possible to achieve selective reaction at one halogen position while leaving others intact. researchgate.net For example, highly chemoselective mono-arylation reactions have been successfully performed on all three isomers of dichlorobenzene, demonstrating that one chlorine atom can be selectively targeted for C-C or C-N bond formation. researchgate.net Such a selectively functionalized intermediate could then be further elaborated to introduce the N-propylamide moiety.

Derivatization of the N-Propyl Moiety and Aromatic Ring

Further diversification of the this compound scaffold can be achieved by chemical modification of either the N-propyl group or the dichlorinated aromatic ring.

The N-H bond of the amide offers a site for further alkylation or acylation reactions. The propyl chain itself can be a target for functionalization, although this is often less straightforward and may require a more complex synthetic design from the start, for example, by using a pre-functionalized propylamine (B44156) derivative in the initial amidation step (e.g., using 3-hydroxy-n-propylamine). molport.com

The dichlorophenyl ring, while relatively electron-poor, can undergo further electrophilic aromatic substitution (e.g., nitration, further halogenation), although the existing chloro substituents will direct new groups to specific positions and may require forcing conditions. researchgate.net Alternatively, the chlorine atoms can be replaced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents, creating a diverse library of analogues. mdpi.commdpi.com The reactive chloro groups on related compounds enable various derivatization reactions. vulcanchem.com

Synthesis of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues of N-aryl amides is a key strategy in medicinal chemistry to lock the molecule into a specific, biologically active conformation. While literature specifically detailing the synthesis of conformationally restricted analogues of this compound is not abundant, established synthetic routes for creating cyclic structures incorporating the amide bond can be applied. These strategies typically involve intramolecular reactions to form heterocyclic systems that embed the core benzamide structure.

One common approach involves the synthesis of tetrahydroisoquinolinone scaffolds. This can be conceptualized by starting with a precursor that can undergo intramolecular cyclization. For instance, a modified synthetic pathway could be designed where the N-propyl group is part of a larger chain attached to the ortho-position of the benzene (B151609) ring, enabling a subsequent ring-closing reaction.

Another strategy involves the use of multi-component reactions where the conformational restriction is built in during the primary bond-forming steps. Methodologies like the Ugi or Passerini reactions, followed by a post-condensation cyclization, can yield complex heterocyclic structures with constrained geometries. The synthesis of pyrazolo[5,1-f] organic-chemistry.orggoogle.comnaphthyridine-carboxamide derivatives, for example, utilizes a multicomponent methodology to build a rigid heterocyclic core. researchgate.net Similar logic can be applied to design rigid analogues of this compound.

The following table outlines potential synthetic strategies for generating such analogues, based on established methods for related compounds. nih.gov

Table 1: Proposed Strategies for Conformationally Restricted Analogues

| Target Analogue Type | Synthetic Strategy | Key Intermediates | Purpose of Restriction |

|---|---|---|---|

| Dihydroisoquinolinone | Intramolecular Amidation / Pictet-Spengler Reaction | Ortho-substituted phenylethylamine derivative | Lock the N-acyl group relative to the phenyl ring |

| Benzodiazepine-dione | Condensation Reactions | Substituted anthranilic acid and an amino acid derivative | Introduce a seven-membered ring to constrain dihedral angles |

| Tetrahydroquinazoline | Reductive Amination followed by Cyclization | 2-aminobenzylamine derivative and 2,4-dichlorobenzaldehyde | Create a fused heterocyclic system |

These approaches aim to reduce the rotational freedom around the amide bond and the N-propyl group, which can lead to enhanced selectivity and activity in biological systems.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dichloro N Propylbenzamide

Chromatographic Techniques for Purity and Isomeric Analysis

The assessment of purity and the resolution of potential isomers of 2,4-dichloro-N-propylbenzamide are critical for its characterization and application. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are powerful tools for achieving these analytical objectives. While specific, validated methods for this compound are not extensively documented in publicly available literature, established principles and methods for analogous halogenated and N-alkylated benzamides provide a strong basis for developing effective analytical protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity determination of non-volatile, thermally labile compounds like N-substituted benzamides. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses.

Stationary and Mobile Phases: For the separation of this compound and its potential impurities, a C18 or a C8 stationary phase would be a suitable choice, offering a good balance of hydrophobicity for retaining the analyte. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A study on N-alkyl nitrobenzamides utilized a Merck RP-8 column with an eluent mixture of acetonitrile and an aqueous phosphate (B84403) buffer. nih.gov The gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, would be effective for separating compounds with a range of polarities, which is typical for a crude reaction mixture containing starting materials, the main product, and by-products. Amide-embedded stationary phases have also been developed and show good separation for related compounds, offering alternative selectivity. nih.gov

Detection: Due to the presence of the aromatic ring, this compound exhibits strong UV absorbance, making a UV detector a simple and sensitive choice for detection. The wavelength for detection would be set at one of the absorption maxima of the compound, likely around 230 nm or 270 nm. nih.govresearchgate.net

A hypothetical RP-HPLC method for the purity analysis of this compound is detailed in the table below.

Table 1: Representative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B, 5-25 min: 40-90% B, 25-30 min: 90% B, 30-35 min: 90-40% B, 35-40 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50 v/v) |

This table presents a hypothetical but scientifically plausible set of conditions based on methods for similar compounds.

Isomeric Analysis: Positional isomers of this compound (e.g., 2,5-dichloro-, 2,6-dichloro-, 3,4-dichloro-, or 3,5-dichloro-N-propylbenzamide) would likely be separable under optimized RP-HPLC conditions due to differences in their polarity and interaction with the stationary phase. Chiral HPLC would be necessary to separate enantiomers if a chiral center were present in the molecule. For instance, the enantiomers of the chiral herbicide beflubutamid, a benzamide (B126) derivative, were successfully separated using a chiral Lux Cellulose 2 column. acs.org

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. GC is particularly powerful for separating isomers and for providing structural information through mass spectral fragmentation patterns.

Stationary Phase and Conditions: A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent), would be a good starting point for the analysis. For halogenated compounds, a halogen-specific detector (XSD) can offer high selectivity and specificity. nih.gov The analysis of N-propyl-N-methyl-benzamide has been successfully performed on a polar DB-Wax column. vulcanchem.com The injector and detector temperatures must be optimized to ensure efficient vaporization without causing thermal degradation.

Isomeric Separation: GC offers excellent resolution for positional isomers. The different boiling points and polarities of dichlorinated N-propylbenzamide isomers would result in distinct retention times on a suitable GC column. Enantioselective GC-MS has been used to determine the enantiomeric purity of related chiral benzamides. acs.org

A representative set of GC-MS parameters for the analysis of this compound is outlined below.

Table 2: Representative GC-MS Parameters for Isomeric and Purity Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min) |

| Injector Temp | 270 °C |

| Injection Mode | Split (e.g., 20:1) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

This table presents a hypothetical but scientifically plausible set of conditions based on methods for similar compounds.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique that is well-suited for monitoring reaction progress, screening for the presence of the compound, and getting a preliminary assessment of purity. sigmaaldrich.com

Stationary Phase and Mobile Phase: Standard silica (B1680970) gel 60 F254 plates are typically used as the stationary phase for the analysis of moderately polar compounds like benzamides. sigmaaldrich.com The mobile phase, or eluent, is a mixture of a non-polar and a more polar solvent. A common system for such compounds is a mixture of hexane (B92381) and ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation, where the Rf (retention factor) value of the target compound is ideally between 0.2 and 0.4.

Visualization: Since this compound contains a chromophore, it can be visualized directly on TLC plates containing a fluorescent indicator (F254) under UV light at 254 nm, where it will appear as a dark spot. Further visualization can be achieved using staining reagents such as potassium permanganate (B83412) or p-anisaldehyde, which react with the compound to produce colored spots. epfl.ch

Table 3: Representative TLC Parameters for Qualitative Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 aluminum or glass plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Chamber | Saturated with the mobile phase |

| Application | Spotting of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) |

| Visualization | 1. UV light at 254 nm2. Staining with potassium permanganate solution |

This table presents a hypothetical but scientifically plausible set of conditions based on methods for similar compounds.

Computational Chemistry and Molecular Modeling Investigations of 2,4 Dichloro N Propylbenzamide

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods calculate the electronic structure, providing insights into stability, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A typical DFT study on 2,4-dichloro-N-propylbenzamide would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, various electronic properties could be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations would help predict sites susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its reactivity. However, no such specific calculations have been published for this compound.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

Prediction of Binding Modes and AffinitiesFor this compound, molecular docking simulations would require a specific biological target (e.g., an enzyme or receptor). The simulation would then attempt to fit the compound into the binding site of the target, generating various possible binding poses. The results would be scored based on a function that estimates the binding affinity, helping to identify the most likely interaction. Without published research identifying a biological target and conducting these simulations, any discussion of binding modes remains purely hypothetical.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal the conformational landscape of a compound and the stability of its complexes with other molecules. An MD simulation of this compound would illustrate how the molecule behaves in a solution, showing the flexibility of the N-propyl chain and its rotation relative to the dichlorobenzamide group. If docked to a protein, MD could assess the stability of the predicted binding pose over time. No such simulation data has been published, leaving its conformational dynamics and the stability of any potential biological complexes uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method employed to ascertain the mathematical correlation between the chemical structures of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to analogous benzamide (B126) and dichlorobenzoic acid derivatives to guide the design of new potential therapeutic agents. nih.govresearchgate.net

The development of a QSAR model for a series of compounds like this compound and its analogs would follow a structured, multi-step process. mdpi.com The primary goal is to create a statistically robust model that can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. biolscigroup.us

Model Development Process:

Data Set Selection: The initial step involves compiling a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or minimum inhibitory concentration for antimicrobial activity). tandfonline.com For a model relevant to this compound, this would include a series of benzamides with varied substituents on the phenyl ring and the N-alkyl chain. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. slideshare.net

2D Descriptors: Derived from the 2D structure, including topological indices (e.g., Balaban index), connectivity indices, and counts of specific structural features. researchgate.netslideshare.net

3D Descriptors: Dependent on the 3D conformation of the molecule, such as molecular shape, surface area, and volume. tandfonline.com

Feature Selection and Model Building: From the large pool of calculated descriptors, statistical methods are used to select a subset that has the most significant correlation with biological activity, while ensuring the descriptors are not inter-correlated. igi-global.com Using techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that links the selected descriptors to the activity. researchgate.net For example, a QSAR study on 2,4-dichlorobenzoic acid derivatives identified molar refractivity and the Balaban index (J) as key parameters controlling antimicrobial potential. researchgate.net

Model Validation: The generated model's robustness and predictive ability are rigorously assessed. Internal validation is often performed using methods like leave-one-out cross-validation (Q²). External validation involves using the model to predict the activity of the test set compounds, which were not used in model creation. A high correlation between predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. tandfonline.comnih.gov

A hypothetical QSAR model for a series of benzamide analogs might reveal, for instance, that electronegative substituents (like the chloro groups in this compound) and specific steric properties are crucial for a particular biological interaction. Such insights are invaluable for the rational design of more potent compounds.

| Compound | Biological Activity (pIC50) | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Balaban Index (J) | Molar Refractivity |

|---|---|---|---|---|---|---|

| Analog 1 | 5.2 | 220.1 | 3.1 | 29.1 | 2.8 | 60.5 |

| Analog 2 | 5.8 | 254.5 | 3.9 | 29.1 | 3.1 | 65.2 |

| This compound | (To be predicted) | 232.1 | 3.5 | 29.1 | 3.4 | 62.7 |

| Analog 3 | 4.9 | 248.2 | 3.3 | 38.3 | 3.2 | 64.1 |

In Silico Prediction of Molecular Properties for Compound Design

In modern drug discovery, in silico (computer-based) prediction of molecular properties is a critical step that occurs before costly and time-consuming chemical synthesis. nih.govlongdom.org These computational tools predict a compound's physicochemical characteristics and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. computabio.comcsmres.co.uk For this compound, these predictions provide a foundational understanding of its potential as a drug-like molecule.

Physicochemical and Electronic Properties:

Computational software can rapidly calculate key physicochemical descriptors that influence a molecule's behavior, such as its solubility, permeability, and binding interactions. nih.gov Density Functional Theory (DFT) calculations can be used to determine electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. mdpi.com

ADMET Profile Prediction:

ADMET prediction is essential for weeding out compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties or toxicity. uniroma1.it Specialized software platforms use large databases of experimental data to build models that can predict these properties for novel structures.

Absorption: Predicts how well a compound might be absorbed, for instance, from the gut into the bloodstream. This includes predictions for human intestinal absorption and cell permeability (e.g., Caco-2).

Distribution: Assesses how a compound distributes throughout the body, with a key parameter being the prediction of Blood-Brain Barrier (BBB) penetration.

Metabolism: Identifies likely sites on the molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes, which is crucial for determining the compound's metabolic stability.

Excretion: Predicts the likely routes of elimination from the body.

Toxicity: Screens for potential toxic liabilities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. uniroma1.it

Studies on related benzamide derivatives have successfully used such in silico tools to evaluate their drug-likeness and guide further optimization. sci-hub.se These computational screens allow researchers to prioritize compounds with favorable ADMET profiles for synthesis and biological testing.

| Property | Predicted Value | Significance in Drug Design |

|---|---|---|

| Molecular Formula | C₁₀H₁₁Cl₂NO | Basic structural information |

| Molecular Weight | 232.11 g/mol | Influences absorption and distribution; typically <500 for oral drugs |

| LogP | 3.52 | Measures lipophilicity; affects solubility, permeability, and metabolism |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Relates to hydrogen bonding potential and permeability; typically <140 Ų for good BBB penetration |

| Number of Rotatable Bonds | 3 | Influences conformational flexibility and binding affinity; typically ≤10 |

| Hydrogen Bond Donors | 1 | Affects solubility and target binding; typically ≤5 |

| Hydrogen Bond Acceptors | 1 | Affects solubility and target binding; typically ≤10 |

| Human Intestinal Absorption | High (Predicted) | Indicates potential for good oral bioavailability |

| BBB Permeability | High (Predicted) | Suggests the compound may cross the blood-brain barrier |

| Ames Mutagenicity | Non-mutagenic (Predicted) | Indicates low potential to cause genetic mutations |

Structure Activity Relationship Sar Analysis of 2,4 Dichloro N Propylbenzamide Derivatives

Impact of Halogen Substitution Patterns on Biological Efficacy

The presence and positioning of halogen atoms on the benzamide (B126) ring are critical determinants of biological activity. In the case of 2,4-dichloro-N-propylbenzamide, the dichlorination pattern significantly influences its efficacy.

Studies on related benzamide derivatives have consistently shown that halogenation enhances biological activity. For instance, the introduction of chlorine atoms can increase the compound's lipophilicity, which may facilitate passage through biological membranes. The electron-withdrawing nature of halogens also plays a crucial role, potentially enhancing the interaction of the benzamide with its target site.

The specific 2,4-dichloro arrangement has been identified as being particularly effective in various classes of bioactive compounds. Research on analogous structures, such as 2,4-dichlorobenzenesulfonamides, has revealed that substitutions at the 2 and 4 positions of the benzene (B151609) ring are associated with high transcriptional potency for certain biological targets. nih.gov In some series of antifungal compounds, the 2,4-dichloro substituent was found to be more effective against specific fungal species. nih.gov This suggests that the spatial and electronic effects of this particular substitution pattern are optimal for binding to the active site of the target protein.

The substitution pattern affects not only the potency but also the selectivity of the compound. For example, in a study of N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide analogues, the 2,4-dichloro substitution was a key feature for activity. researchgate.net The replacement of the 2,4-dichlorophenyl group in some antifungal agents with other moieties was explored to modulate activity, highlighting the importance of this specific halogen pattern. excli.de

The following table summarizes the impact of different halogenation patterns on the biological activity of benzamide derivatives from various studies, providing a comparative context for the 2,4-dichloro substitution.

| Compound Series | Halogen Substitution | Observed Effect on Biological Activity | Reference |

| Benzamide Derivatives | 4-Chloro | Enhanced antibacterial activity compared to non-halogenated analogs. | |

| Triazole Alcohol Derivatives | 2,4-Dichloro | More effective against C. krusei compared to other substitutions. | nih.gov |

| Chalcone (B49325) Derivatives | 2,4-Dichloro | Showed significant antifungal activity. | mdpi.com |

| Thiobenzamide Derivatives | 2,4-Dichloro | Potent toxic effects against Spodoptera littoralis. | scispace.com |

Role of the N-Alkyl Chain Length and Branching on Activity

Generally, increasing the length of the alkyl chain can enhance lipophilicity, which may lead to improved membrane permeability and, consequently, better biological activity. However, this effect is often parabolic, with activity decreasing after an optimal chain length is reached due to reduced solubility or steric hindrance. For some N-alkylmorpholine derivatives, the highest bactericidal effects were observed with n-dodecyl to n-hexadecyl chains, while shorter chains (less than five carbons) were inactive. chemrxiv.org

In the context of N-propylbenzamides, the propyl group often represents a balance between sufficient lipophilicity for cell penetration and appropriate size for fitting into a binding pocket. Studies on cannabimimetic indoles have shown that an alkyl chain of at least three carbons is required for high-affinity binding, with optimal binding occurring with a five-carbon side chain. researchgate.net This suggests that the propyl group in this compound likely plays a crucial role in its binding affinity.

Branching of the N-alkyl chain can also have a significant impact. While it can influence solubility and metabolic stability, it may also introduce steric hindrance that prevents optimal binding to the target.

The table below illustrates the effect of N-alkyl chain length on the activity of various compound classes, providing insights into the role of the N-propyl group.

| Compound Class | N-Alkyl Chain Variation | Impact on Activity | Reference |

| Amantadine-thiourea conjugates | Long alkyl chain (7 carbons) | Excellent urease inhibitory activity. | mdpi.com |

| Cannabimimetic indoles | C3-C6 alkyl chain | Sufficient for high-affinity binding. | researchgate.net |

| N-alkylaminosugar derivatives | C6 to C18 alkylamines | Antifungal properties influenced by chain length. | nih.gov |

| N-alkylmorpholine derivatives | C12-C16 alkyl chain | Highest bactericidal effects. | chemrxiv.org |

Influence of Aromatic Ring Substitutions on Potency and Selectivity

Beyond the primary 2,4-dichloro substitution, additional modifications to the aromatic ring can further refine the potency and selectivity of this compound derivatives. The introduction of other substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule.

Electron-withdrawing groups, such as nitro or trifluoromethyl groups, can sometimes enhance activity by increasing the electrophilicity of the molecule, which may strengthen interactions with the target. Conversely, electron-donating groups can also positively influence activity in other systems. The effect is highly dependent on the specific biological target and the nature of the binding pocket.

For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to favor inhibitory activity. researchgate.net In another study on chalcone derivatives, the introduction of a methyl group on the phenyl ring of a 2,4-dichlorobenzenesulfonamide (B1301883) moiety was part of the design of compounds with notable anticancer effects. nih.gov

The following table provides examples of how different aromatic ring substitutions have influenced the biological activity of related compound series.

| Compound Series | Aromatic Ring Substitution | Effect on Biological Activity | Reference |

| 2-chloro-4-nitrobenzamide derivatives | Methyl and Nitro groups | Favored inhibitory activity against certain enzymes. | researchgate.net |

| 2,4-dichlorobenzenesulfonamide-chalcones | Methyl group | Resulted in notable anticancer effects. | nih.gov |

| Pyrazolecarboxamide derivatives | Thiazole or Oxazole ring | Displayed good fungicidal activities. | lookchem.com |

Correlation between Molecular Conformation and Biological Response

The three-dimensional shape, or conformation, of this compound is crucial for its interaction with a biological target. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site is a key determinant of its activity.

The benzamide group itself can adopt a planar configuration due to resonance stabilization. However, steric effects from substituents on the aromatic ring and the N-alkyl group can lead to a non-coplanar arrangement between the aromatic ring and the amide plane. vulcanchem.com This dihedral angle is a critical parameter that can influence how the molecule fits into a receptor.

The flexibility of the N-propyl chain also allows it to adopt various conformations, which can be important for navigating the binding pocket and establishing favorable interactions. The study of different spatial arrangements and the energy associated with them, known as conformational analysis, is essential for understanding the biological response. ucalgary.ca

Rational Design Principles Derived from SAR Studies

The collective findings from SAR studies on this compound and related compounds provide a foundation for the rational design of new derivatives with improved biological profiles. tandfonline.com By understanding the impact of specific structural features, medicinal chemists can make targeted modifications to enhance potency, selectivity, and pharmacokinetic properties.

Key principles derived from these studies include:

Optimizing Halogenation: The 2,4-dichloro pattern appears to be a favorable substitution for a range of biological activities. Further exploration could involve replacing chlorine with other halogens (e.g., bromine or fluorine) to fine-tune electronic and steric properties. nih.gov

Modulating the N-Alkyl Chain: The N-propyl group provides a good starting point. Systematic variations in chain length (e.g., ethyl, butyl, pentyl) and the introduction of branching or cyclic structures could lead to derivatives with enhanced activity or selectivity. researchgate.netmdpi.com

Strategic Aromatic Substitution: The introduction of small, electronically diverse substituents at other positions on the benzene ring could further optimize interactions with the target. Quantitative structure-activity relationship (QSAR) models can be employed to predict the effects of such substitutions. elsevier.comresearchgate.net

Conformational Rigidity/Flexibility: Introducing elements that either restrict or enhance the conformational flexibility of the molecule can be a powerful design strategy. For example, incorporating the N-propyl chain into a ring system could lock the molecule into a more active conformation.

By applying these principles, it is possible to design and synthesize novel this compound derivatives with potentially superior therapeutic or agrochemical properties.

Chemical Reactivity, Degradation Pathways, and Environmental Fate in Research Contexts

Photochemical Degradation Kinetics and Product Analysis

Photochemical degradation, or photolysis, is a key process in the environmental breakdown of chemical compounds, driven by the absorption of light energy. For aromatic compounds like 2,4-dichloro-N-propylbenzamide, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment (e.g., dissolved organic matter).

Research on analogous chlorinated benzamides indicates that photodegradation is a relevant environmental fate process. For instance, studies on 2,5-dichloro-N-(3-methylbutyl)benzamide, a compound with a similar dichlorinated phenyl ring and an N-alkyl group, show a photodegradation half-life of 4–6 days in water under UV light vulcanchem.com. The primary degradation mechanism observed is the cleavage of the amide bond, leading to the formation of 2,5-dichlorobenzoic acid vulcanchem.com.

Similarly, the photodegradation of benzamide (B126) in the presence of a titanium dioxide (TiO₂) photocatalyst has been studied, showing that the aromatic ring can be broken down, eventually leading to the formation of nitrate (B79036) from the amide nitrogen tandfonline.com. The process of photocatalytic degradation is known to be effective for the complete mineralization of various organic pollutants into innocuous products like carbon dioxide and water niscpr.res.inresearchgate.net.

Based on these findings, it is anticipated that this compound would undergo photochemical degradation primarily via the cleavage of the N-propyl amide linkage, yielding 2,4-dichlorobenzoic acid and propylamine (B44156) as initial products. Further degradation of the aromatic ring could occur under potent photocatalytic conditions.

Table 1: Anticipated Photochemical Degradation of this compound based on Analogous Compound Data

| Parameter | Finding for Analogous Compound | Inferred Behavior for this compound |

| Analog Compound | 2,5-dichloro-N-(3-methylbutyl)benzamide vulcanchem.com | - |

| Half-life (t½) | 4–6 days in water (under UV) vulcanchem.com | Expected to be in a similar range of days under comparable conditions. |

| Primary Product | 2,5-Dichlorobenzoic acid vulcanchem.com | 2,4-Dichlorobenzoic acid |

| Secondary Product | 3-Methylbutylamine | n-Propylamine |

| Mechanism | Amide bond cleavage vulcanchem.com | Amide bond cleavage |

Hydrolytic Stability Under Varying pH Conditions

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the amide bond in this compound is highly dependent on the pH of the surrounding medium. Amide hydrolysis can be catalyzed by both acid and base researchgate.net.

Studies on a wide range of substituted benzamides have established the general mechanisms and influencing factors of hydrolysis uwi.educdnsciencepub.com. In neutral conditions (around pH 7), the hydrolysis of amides is typically slow. However, the rate increases significantly in acidic (low pH) and alkaline (high pH) environments researchgate.net.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon.

For this compound, hydrolysis would break the amide bond, resulting in the formation of 2,4-dichlorobenzoic acid and n-propylamine. Research on para-substituted benzonitriles, which hydrolyze to the corresponding benzamides and then to benzoic acids, showed that alkaline hydrolysis was the dominant pathway at pH values above 8, while neutral hydrolysis was significant between pH 5 and 7 oup.com. The rate of hydrolysis is also influenced by the electronic effects of substituents on the benzene (B151609) ring uwi.edursc.org. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of this compound would likely influence its hydrolysis rate compared to unsubstituted benzamides.

Table 2: Expected Products of Hydrolysis for this compound

| Condition | Catalyst | Primary Products |

| Acidic (pH < 7) | H⁺ | 2,4-Dichlorobenzoic acid, n-Propylammonium ion |

| Neutral (pH ≈ 7) | H₂O (slow) | 2,4-Dichlorobenzoic acid, n-Propylamine |

| Alkaline (pH > 7) | OH⁻ | 2,4-Dichlorobenzoate, n-Propylamine |

Oxidation and Reduction Reactions in Chemical Environments

The benzene ring of this compound, being substituted with two electron-withdrawing chlorine atoms, is expected to be relatively stable against oxidative degradation vulcanchem.com. In contrast, the N-propyl group could be a site for oxidative reactions.

In reductive environments, particularly under anaerobic conditions that can occur in some soils and sediments, reductive dechlorination is a possible transformation pathway for chlorinated aromatic compounds. This process involves the removal of chlorine atoms from the benzene ring, which would lead to the formation of monochlorinated or fully dechlorinated benzamide derivatives.

A specific chemical reaction applicable to primary amides is the Hoffmann degradation, where treatment with bromine in a basic solution leads to the formation of a primary amine with one less carbon atom doubtnut.com. While this is a specific synthetic reaction, it demonstrates the chemical reactivity of the amide functional group. For this compound, this specific reaction is not directly applicable as it is an N-substituted amide. However, other degradation reactions targeting the amide bond are more environmentally relevant.

Biotransformation Studies in Environmental Systems (e.g., Soil Microorganisms, Aquatic Media)

Biotransformation by microorganisms is a primary route of degradation for many organic compounds in soil and water. While no studies have directly investigated the biotransformation of this compound, the fate of analogous herbicides like propanil (B472794) (3',4'-dichloropropionanilide) and 2,6-dichlorobenzamide (B151250) (BAM) is well-documented.

The most common biotransformation pathway for amide-containing pesticides is enzymatic hydrolysis of the amide bond dss.go.thiosrjournals.orgnih.gov. Soil microorganisms produce enzymes, such as amidases, that catalyze this reaction. For this compound, this would result in its breakdown into 2,4-dichlorobenzoic acid and n-propylamine. This is supported by studies on benzonitrile (B105546) herbicides, which are first converted by microbes to the corresponding benzamide and subsequently to the benzoic acid nih.govresearchgate.net.

Other potential microbial transformations include:

N-Dealkylation: The removal of the N-propyl group to yield 2,4-dichlorobenzamide (B1293658) researchgate.net. This resulting metabolite, BAM, is known to be persistent and mobile in the environment mst.dknih.govyork.ac.uk.

Hydroxylation: The addition of a hydroxyl (-OH) group to the propyl chain or the aromatic ring. Metabolic studies of N-methylbenzamides have shown the formation of N-(hydroxymethyl) compounds nih.gov.

The resulting product, 2,4-dichlorobenzoic acid, is itself subject to further microbial degradation, often via hydroxylation and subsequent ring cleavage researchgate.net. The persistence and fate of this compound in the environment would largely depend on the rates of these microbial processes. Studies on the herbicide propanil show that its degradation can be rapid under favorable environmental conditions, with half-lives of a few days dss.go.th. However, its main metabolite, dichloroaniline, can be more persistent iosrjournals.org. Similarly, the metabolite BAM is known for its persistence and potential to contaminate groundwater helsinki.fiasm.org.

Table 3: Potential Biotransformation Reactions and Products of this compound

| Reaction Type | Catalyzing Enzyme (Class) | Potential Products | Environmental Significance |

| Amide Hydrolysis | Amidase | 2,4-Dichlorobenzoic acid, n-Propylamine | Likely primary degradation pathway. |

| N-Dealkylation | Monooxygenase | 2,4-Dichlorobenzamide, Propionaldehyde | Formation of a potentially persistent metabolite. |

| Hydroxylation | Monooxygenase | Hydroxylated derivatives of the parent compound | Increases water solubility and susceptibility to further degradation. |

| Reductive Dechlorination | Dehalogenase (Anaerobic) | Monochloro-N-propylbenzamides | Detoxification step, removes chlorine. |

Sorption and Leaching Behavior in Model Systems

The movement of this compound through soil and into groundwater is governed by its sorption to soil particles and its solubility in water. Sorption, the process by which a chemical binds to soil particles, reduces its concentration in the soil water and therefore limits its potential for leaching irost.irmdpi.com.

For non-ionic organic compounds like this compound, sorption is primarily controlled by the soil's organic matter content irost.ir. The compound's hydrophobicity, often estimated by the octanol-water partition coefficient (LogP), is a key predictor of its sorption potential. The estimated LogP for this compound is approximately 3.52, which suggests a moderate tendency to sorb to organic matter.

Data from analogous compounds provide further insight:

Propyzamide: This herbicide is considered moderately mobile and can leach into groundwater under certain conditions epa.gov.

2,6-Dichlorobenzamide (BAM): This metabolite is known to be highly mobile and persistent, with very high potential to leach into groundwater due to its low sorption affinity (Koc of 30) mst.dknih.gov.

Compared to the highly mobile BAM, this compound, with its N-propyl group contributing to greater hydrophobicity, is expected to have a higher sorption coefficient and thus be less mobile. However, its mobility would likely be significant enough to pose a potential risk of leaching into groundwater, particularly in soils with low organic matter content epa.gov. Studies comparing technical grade pesticides to their commercial formulations have also shown that co-formulants can significantly increase leaching, demonstrating that the product's composition is a critical factor nih.gov.

Table 4: Comparison of Physicochemical Properties and Environmental Mobility

| Compound | Molecular Formula | LogP (Octanol-Water) | Key Environmental Behavior |

| This compound | C₁₀H₁₁Cl₂NO | ~3.52 (Estimated) | Expected to have moderate sorption and a potential for leaching. |

| Propyzamide | C₁₂H₁₁Cl₂NO | 3.0 | Moderately mobile, known to leach to groundwater epa.gov. |

| 2,6-Dichlorobenzamide (BAM) | C₇H₅Cl₂NO | 1.95 | Very high mobility, low sorption, frequently detected in groundwater mst.dknih.govhelsinki.fi. |

Future Research Directions and Emerging Applications of Dichlorobenzamide Scaffolds

Exploration of Novel Synthetic Methodologies for Diversification

The functionalization and diversification of the dichlorobenzamide scaffold are critical for exploring new chemical space and optimizing biological activity. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methods.

Conventional synthesis of N-substituted benzamides often involves the coupling of a benzoic acid derivative with an amine. For instance, the synthesis of N-propylbenzamide can be achieved from isatoic anhydride (B1165640) and n-propylamine. prepchem.com However, modern synthetic chemistry offers more advanced strategies for diversification. karger.com One promising area is the late-stage functionalization of the benzamide (B126) core. Techniques like C-H bond activation and chlorination can introduce diversity at positions that are otherwise difficult to modify. wisc.edu These methods allow for the direct conversion of C-H bonds to C-Cl bonds, which can then be subjected to various nucleophilic substitutions to introduce a wide range of functional groups. wisc.edu

Tandem reactions, where multiple bond-forming events occur in a single pot, represent another efficient strategy for building molecular complexity. nih.govrsc.org For example, a two-step tandem reaction involving 2,3-dichloroquinoxaline (B139996) and 2-amino-N-substituted benzamides has been used to create complex heterocyclic systems. nih.govrsc.org Similarly, one-pot diazotisation and cyclisation procedures offer mild and efficient routes to novel heterocyclic scaffolds derived from benzamides. gla.ac.uk These advanced methodologies can be applied to the 2,4-dichlorobenzamide (B1293658) core to rapidly generate libraries of diverse analogues for biological screening.

Table 1: Advanced Synthetic Methodologies for Scaffold Diversification

| Methodology | Description | Potential Application for Dichlorobenzamides | Reference |

|---|---|---|---|

| C-H Chlorination/Functionalization | Direct chlorination of C(sp3)-H bonds followed by nucleophilic substitution. | Introduction of diverse functional groups at benzylic positions of dichlorobenzamide analogues. | wisc.edu |

| Tandem Reactions | Multiple reactions are carried out in a single reaction vessel. | Efficient synthesis of complex polycyclic derivatives from a 2,4-dichlorobenzamide starting material. | nih.govrsc.org |

| One-Pot Diazotisation and Cyclisation | A mild, one-pot procedure for synthesizing heterocyclic systems like benzotriazinones. | Generation of novel fluorescent amino acids and other complex structures incorporating the dichlorobenzamide moiety. | gla.ac.uk |

| Molecular Hybridization | Coupling of two or more pharmacophores with known biological activities. | Creation of new hybrid molecules combining dichlorobenzamide with other active moieties to achieve synergistic or multi-target effects. | sci-hub.se |

Identification of New Biological Targets Through High-Throughput Screening

High-Throughput Screening (HTS) is a powerful technology in drug discovery that enables the rapid, automated testing of large numbers of chemical compounds against specific biological targets. bmglabtech.comnih.govvipergen.com This process is crucial for identifying "hits"—compounds that modulate the target's activity—which can then be optimized into lead compounds for further development. bmglabtech.com

The dichlorobenzamide scaffold is an ideal candidate for inclusion in HTS compound libraries due to its synthetic tractability and proven biological relevance. vipergen.com By creating diverse libraries of 2,4-dichloro-N-propylbenzamide analogues using the synthetic methods described previously, researchers can screen for activity against a wide array of biological targets, including enzymes, receptors, and ion channels. nih.govvipergen.com Target-class-focused libraries, such as those aimed at kinases or G-protein coupled receptors (GPCRs), are particularly effective as they are enriched with chemotypes known to interact with these protein families. nih.gov

The primary steps in an HTS campaign for dichlorobenzamide derivatives would involve:

Library Generation: Synthesizing a diverse collection of 2,4-dichlorobenzamide analogues.

Assay Development: Establishing a robust and automated biological or biochemical assay in a microplate format (e.g., 384- or 1536-well plates). bmglabtech.com

Screening: Using robotics and automated liquid handlers to test the library against the target. bmglabtech.com

Hit Identification: Analyzing the data to identify compounds that show significant activity.

Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, is another valuable HTS approach. mdpi.com For example, a screen of compound libraries for anthelmintic activity against nematodes like Caenorhabditis elegans has been successfully used to identify new lead structures. mdpi.com A similar approach could uncover novel applications for dichlorobenzamide scaffolds in areas beyond traditional medicine.

Advanced Rational Design of Next-Generation Benzamide Analogues

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and selectivity. This approach, often guided by structure-activity relationship (SAR) studies, allows for the targeted optimization of lead compounds. The dichlorobenzamide scaffold has been the subject of such investigations, providing a solid foundation for the design of next-generation analogues.

A notable example is the development of noncompetitive inhibitors of the betaine/γ-aminobutyric acid (GABA) transporter 1 (BGT1). nih.govacs.org Starting from the lead compound N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide, researchers synthesized and evaluated 71 analogues to establish a detailed SAR. nih.govacs.orgebi.ac.ukresearchgate.net This work identified key structural features required for potent inhibition and led to the discovery of analogues with improved solubility and off-target profiles. nih.govacs.org Computational docking studies further elucidated the binding mode, suggesting an allosteric site within the transporter. acs.orgebi.ac.uk

Similarly, SAR studies on 4-amino-1H-pyrazole analogues incorporating a dichlorobenzamide moiety led to the development of potent and selective covalent inhibitors of cyclin-dependent kinase 14 (CDK14). nih.gov By systematically modifying the dichlorobenzamide substituent, researchers were able to tune the binding activity and selectivity of the compounds. nih.gov These studies demonstrate that even small changes to the dichlorobenzamide scaffold can have significant impacts on biological activity, highlighting the importance of a rational design approach. Future efforts will continue to leverage structural biology and computational modeling to design highly potent and selective modulators of novel biological targets.

Table 2: Examples of Rational Design based on Dichlorobenzamide Scaffolds

| Target | Lead Compound Scaffold | Key Findings from Rational Design | Reference |

|---|---|---|---|

| BGT1 Transporter | N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide | Identified analogues with improved solubility and off-target profiles; proposed an allosteric binding site. | nih.govacs.orgresearchgate.net |

| CDK14 Kinase | 4-amino-1H-pyrazole with a 2,6-dichlorobenzamide (B151250) substituent | Variation of the dichlorobenzamide group improved selectivity and potency, leading to nanomolar inhibitors. | nih.gov |

| Carbonic Anhydrases (CAs) | 2,4-dichloro-5-sulfamoyl-benzamide | Design of inhibitors with specific tails to target different CA isoforms with improved selectivity. | sci-hub.se |

Integration of Multi-Omics Approaches in Biological Activity Research

To gain a comprehensive understanding of the biological effects of dichlorobenzamide compounds, future research will increasingly rely on multi-omics approaches. nih.govazolifesciences.com This strategy integrates data from various "omics" platforms—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to create a holistic picture of cellular responses to a chemical perturbation. azolifesciences.comthermofisher.comuv.es

A single-omics approach provides only a snapshot of one level of biological regulation. azolifesciences.com By contrast, integrating multiple layers of data can reveal the complex interplay between genes, proteins, and metabolites, uncovering the full mechanism of action of a compound and identifying potential biomarkers for its activity. nih.govthermofisher.com For instance, treating cells with a this compound analogue and subsequently analyzing the transcriptome, proteome, and metabolome could reveal the signaling pathways that are modulated by the compound.

This integrative approach is becoming more accessible due to advances in high-throughput technologies like next-generation sequencing (NGS) and mass spectrometry, as well as the development of sophisticated bioinformatics tools for data analysis. thermofisher.com Multi-omics strategies have already proven valuable in diverse fields, from oncology to crop science, for identifying drug targets and understanding disease mechanisms. thermofisher.commdpi.com Applying these methods to dichlorobenzamide research will undoubtedly accelerate the discovery of new applications and provide deeper insights into the biological activities of this important chemical scaffold. uv.es

Development of Research Tools and Probes Based on this compound

Beyond their potential as therapeutic agents, compounds based on the this compound scaffold can serve as valuable research tools for probing biological systems. smolecule.comgoogle.com An inhibitor of a specific enzyme or receptor, for example, is a chemical probe that can be used to study the function of that protein in cellular or physiological contexts.

Future research could focus on developing highly selective and potent dichlorobenzamide-based inhibitors for understudied proteins to help elucidate their biological roles. Furthermore, these molecules can be modified to create more sophisticated research tools. For example, by incorporating a fluorescent tag or a photoreactive group, a dichlorobenzamide analogue could be transformed into a chemical probe for use in:

Biological Imaging: Visualizing the localization of the target protein within cells or tissues. gla.ac.uk

Target Identification: Identifying the specific binding partners of the compound in a complex biological sample.

Compounds from dichlorobenzamide libraries can also be used as commercial research reagents, serving as standards for calibrating assays or as blocking agents in screening campaigns to find new chemical families of modulators. google.com

Potential in Agricultural Chemical Innovation and Sustainable Solutions

The dichlorobenzamide scaffold has significant potential in the field of agricultural chemistry. A well-known example is 2,6-dichlorobenzamide (BAM), which is a persistent transformation product of the herbicide dichlobenil. nih.gov The prevalence of BAM in groundwater has spurred research into sustainable remediation strategies. nih.gov Studies have identified bacteria, such as Aminobacter sp. MSH1, that can degrade BAM, using it as a source of carbon and nitrogen. nih.govcore.ac.uk This opens up avenues for bioremediation technologies to clean up contaminated water sources. Fungi have also been explored for the myco-remediation of 2,6-dichlorobenzamide. tandfonline.com

The biological activities of other dichlorobenzamide derivatives suggest further agricultural applications. Some analogues have demonstrated antimicrobial and antifungal properties, indicating their potential use as crop protection agents to combat plant pathogens. smolecule.comevitachem.com Additionally, the anthelmintic activity found in some compound library screens suggests a possible role in veterinary medicine to control parasitic nematode infections in livestock, which is a major challenge in animal agriculture. mdpi.com Future research in this area will involve screening diverse dichlorobenzamide libraries for herbicidal, insecticidal, and fungicidal activities, as well as optimizing lead compounds for efficacy and environmental safety.

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-N-propylbenzamide, and how can reaction yields be maximized?

The synthesis typically involves benzoylation of a propylamine derivative with 2,4-dichlorobenzoyl chloride under controlled conditions. Key steps include:

- Alkylation/Benzoylation : Reacting 4-chloroaniline with a propylamine precursor, followed by benzoylation using 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane or acetonitrile with HBTU/NEt₃ as coupling agents .

- Purification : Use reverse-phase HPLC to isolate the product, ensuring >95% purity .

- Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and optimize solvent polarity to stabilize intermediates .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., δ 7.74 ppm for aromatic protons) confirms regioselective substitution and amide bond formation .

- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 488.6 [M+H]⁺) validates molecular weight .

- Chromatography : TLC (silica gel, CH₂Cl₂/MeOH) monitors reaction progress, while HPLC ensures purity .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data during structural elucidation?

Discrepancies in splitting patterns or chemical shifts may arise from dynamic rotational isomerism in the amide bond. To address this:

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm spatial arrangements .

- Use variable-temperature NMR to observe coalescence of split peaks, identifying rotational barriers .

Q. What strategies validate the crystallographic structure of this compound derivatives?

- Single-Crystal X-ray Diffraction : Employ SHELXL for refinement, ensuring R-factor < 5% and validating bond lengths/angles against the Cambridge Structural Database .

- Twinned Data Handling : Use SHELXPRO to model twin laws and refine occupancy ratios in cases of pseudo-merohedral twinning .

Q. How can the compound’s interaction with bacterial enzymes (e.g., acps-pptase) be investigated?

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to assess competitive/non-competitive binding .

- Molecular Docking : Perform in silico studies (AutoDock Vina) with enzyme crystal structures (PDB ID: 1XFN) to identify key binding residues (e.g., Lys123, Asp89) .

Q. What methodologies optimize reaction conditions for high-yield synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.